![molecular formula C16H17N3O2 B2937000 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide CAS No. 2415572-40-4](/img/structure/B2937000.png)
6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has shown potential as a therapeutic agent in the treatment of cancer, inflammation, and autoimmune diseases.
Mecanismo De Acción
6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide works by blocking the adenosine A2A receptor, which is known to suppress immune function. By inhibiting this receptor, 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide enhances the activity of immune cells such as T cells and natural killer cells, leading to increased tumor cell death. 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has also been found to reduce the production of regulatory T cells, which can inhibit anti-tumor immune responses.
Biochemical and Physiological Effects:
In addition to its effects on immune function, 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has been found to have other biochemical and physiological effects. It has been shown to reduce inflammation in models of autoimmune disease, such as multiple sclerosis and rheumatoid arthritis. 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has also been found to reduce the severity of allergic asthma in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with a half-life of approximately 6 hours in humans. However, one limitation is that 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has only been tested in preclinical models, and its safety and efficacy in humans have yet to be fully established.
Direcciones Futuras
There are several potential future directions for the study of 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide. One area of interest is its use in combination with other immunotherapy agents, such as checkpoint inhibitors, to further enhance anti-tumor immunity. Another area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, further studies are needed to establish the safety and efficacy of 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide in humans, and to determine the optimal dosing and treatment regimens.
Métodos De Síntesis
The synthesis of 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide involves the reaction of 4-methoxy-2-methylbenzoic acid with cyclopropylamine, followed by cyclization with cyanogen bromide to form the pyrimidine ring. The carboxamide group is then introduced through reaction with isobutyl chloroformate. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has been extensively studied for its potential as an immunotherapy agent in the treatment of cancer. It has been shown to enhance the activity of T cells and natural killer cells, leading to increased tumor cell death. 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has also been found to synergize with other immunotherapy agents, such as checkpoint inhibitors, to further enhance anti-tumor immunity.
Propiedades
IUPAC Name |
6-cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-12(21-2)5-6-13(10)19-16(20)15-8-14(11-3-4-11)17-9-18-15/h5-9,11H,3-4H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQHJZATFZZQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.